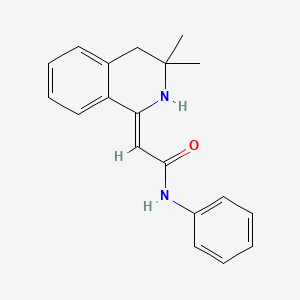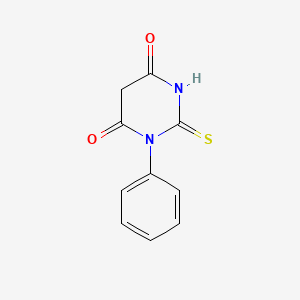
(2Z)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-phenylethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartigen strukturellen Merkmale auszeichnet. Diese Verbindung gehört zur Familie der Isochinoline, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid beinhaltet typischerweise die Reaktion von 3,3-Dimethyl-3,4-dihydroisochinolin mit N-Phenylethanamid unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Katalysators und unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline and phenylacetic acid.
Condensation Reaction: The key step involves the condensation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with phenylacetic acid under acidic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise spezifische Lösungsmittel, Temperaturen und Drücke, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, die Reduktion zu Alkoholen oder Aminen und die Substitution zu einer Vielzahl von funktionalisierten Derivaten.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-[(1Z)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)Nitrosoacetonitril: Teilt eine ähnliche Isochinolin-Kernstruktur, unterscheidet sich aber in seinen funktionellen Gruppen.
2-(3,4-Dihydroisochinolin-2(1H)-yl)-2-[4-(Dimethylamino)phenyl]acetonitril: Ein weiteres Isochinolinderivat mit unterschiedlichen Substituenten.
Einzigartigkeit
Was (2Z)-2-(3,3-Dimethyl-3,4-dihydroisochinolin-1(2H)-yliden)-N-phenylethanamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylacetamide |
InChI |
InChI=1S/C19H20N2O/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h3-12,21H,13H2,1-2H3,(H,20,22)/b17-12- |
InChI-Schlüssel |
MWZHNGWPYAFGRV-ATVHPVEESA-N |
Isomerische SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)NC3=CC=CC=C3)/N1)C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CC=C3)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)
